N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide
Description
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidinone moiety, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12-18(25-14(3)20-12)13(2)21(4)19(24)15-7-9-16(10-8-15)22-11-5-6-17(22)23/h7-10,13H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDZWUGKBYRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N(C)C(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the thiazole intermediate.
Benzamide Formation: The final step involves the formation of the benzamide group through an amide coupling reaction, using N-methyl-4-aminobenzamide as a reactant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide shares structural similarities with other thiazole and benzamide derivatives, such as:
- 2,4-dimethylthiazole derivatives
- N-methyl-4-aminobenzamide derivatives
Uniqueness
- The unique combination of the thiazole ring, pyrrolidinone moiety, and benzamide group in this compound distinguishes it from other compounds. This structural uniqueness contributes to its specific chemical reactivity and potential applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
